molecular formula C16H15N3O5 B1392653 Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate CAS No. 1243036-84-1

Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate

Cat. No.: B1392653
CAS No.: 1243036-84-1
M. Wt: 329.31 g/mol
InChI Key: NLDKFZJZUOEOFC-UHFFFAOYSA-N
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Description

Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate is a complex organic compound that belongs to the class of nitropyridines It is characterized by the presence of a benzoyl group, a nitro group, and a glycine ester moiety attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate typically involves multi-step organic reactions. One common method starts with the nitration of pyridine to introduce the nitro group at the desired position. This is followed by the introduction of the benzoyl group through a Friedel-Crafts acylation reaction. The final step involves the esterification of glycine with the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The benzoyl group can be reduced to a hydroxyl group.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzoyl group can interact with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl N-methyl-N-(5-nitropyridin-2-yl)glycinate
  • Methyl 4-methyl-5-nitropyridine-2-carboxylate
  • N-Methyl-N-(pyridin-4-ylmethyl)glycine dihydrochloride

Uniqueness

Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a benzoyl and a nitro group on the pyridine ring makes it a versatile compound for various applications.

Properties

IUPAC Name

ethyl 2-[(3-benzoyl-5-nitropyridin-2-yl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5/c1-2-24-14(20)10-18-16-13(8-12(9-17-16)19(22)23)15(21)11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLDKFZJZUOEOFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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